N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
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Overview
Description
“N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine and structurally related to fentanyl . It is also known as furanylfentanyl .
Synthesis Analysis
The synthesis of this compound has been described in the literature . An extensive structure–activity relationship (SAR) study was conducted, probing members of this family that contain a variety of aryl and heteroaryl groups at C-5 of the naphtho[1,2-b]furan-2-carboxamide skeleton and having different chain linker lengths .Molecular Structure Analysis
The molecular structure of “N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” is closely related to fentanyl, which is a propionamide .Chemical Reactions Analysis
The chemical reactions of this compound have been studied. Four metabolites of furanylfentanyl were identified: 4´-hydroxy-furanylfentanyl, β-hydroxy-furanylfentanyl, 4´-hydroxy-3´-methoxy-furanylfentanyl, and a ring-opened carboxylic acid metabolite .Scientific Research Applications
Materials Science Applications
The design and synthesis of energetic materials have been significantly advanced through the incorporation of diverse N-O building blocks. For instance, 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives exhibit promising properties as high-performance energetic materials due to their high density, moderate to good thermal stability, and excellent detonation properties. These materials, which include N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide derivatives, offer potential applications in military and civilian sectors (Jiaheng Zhang & J. Shreeve, 2014).
Medicinal Chemistry Applications
In medicinal chemistry, N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide and its analogs have been explored for their therapeutic potential. These compounds have shown promising results as novel antiallergic agents, demonstrating potent activity in various assays relevant to allergic reactions. The synthesis of these compounds involves innovative synthetic routes that lead to the facile preparation of novel amides with significant biological activities (V. Georgiev et al., 1987).
Organic Synthesis Applications
In the realm of organic synthesis, the compound and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the synthesis of furan-3-carboxamides, including the target compound, has been studied for their antimicrobial and antioxidant activities. This research highlights the utility of furan-carboxamides in synthesizing compounds with significant biological activities, underscoring their importance in developing new therapeutic agents (K. Devi et al., 2010).
Bio-imaging Applications
Additionally, the development of phenoxazine-based fluorescent chemosensors incorporating furan-2-carboxamide groups showcases the application of such compounds in bio-imaging. These chemosensors offer discriminative detection of ions like Cd2+ and CN−, with potential applications in live cell and zebrafish larva imaging. This highlights the versatility of N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide derivatives in creating tools for biological studies and diagnostics (P. Ravichandiran et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally related to fentanyl , a well-known opioid analgesic. Opioids typically exert their effects by binding to and activating opioid receptors in the central nervous system .
Mode of Action
Opioids like fentanyl bind to these receptors and mimic the effects of endogenous opioids, leading to a decrease in the perception of pain .
Biochemical Pathways
Opioids generally influence the release of neurotransmitters in the brain, affecting pathways involved in pain perception and reward .
Pharmacokinetics
One study found four metabolites of furanylfentanyl, a related compound, after incubating it with human hepatocytes . This suggests that similar metabolic processes might be involved in the metabolism of N-(2-oxo-2-phenylethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide.
Result of Action
Given its structural similarity to fentanyl, it may produce analgesic effects by decreasing the perception of pain .
properties
IUPAC Name |
N-phenacyl-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-18(15-7-2-1-3-8-15)13-22-21(24)20-12-17-16-9-5-4-6-14(16)10-11-19(17)25-20/h1-11,20H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEUTNMWFZUFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide |
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